T4SPP;TSPP;Tetraphenylporphine sulfonate
Description
Contextual Significance of Sulfonated Porphyrins in Chemical and Biological Research
Porphyrins are a class of naturally occurring and synthetic heterocyclic macrocycles that play crucial roles in biological systems, most notably as the core of heme in hemoglobin and chlorophyll (B73375) in plants. wikipedia.org However, the inherent hydrophobicity of many synthetic porphyrins, such as tetraphenylporphyrin (B126558) (TPP), limits their utility in aqueous biological environments. wikipedia.orgnih.gov The introduction of sulfonate (SO₃⁻) groups onto the porphyrin periphery, creating sulfonated porphyrins like TSPP, addresses this limitation by significantly enhancing their water solubility. nih.govnih.gov
This increased hydrophilicity is a key factor in their significance. nih.gov Water-soluble porphyrins are extensively studied for their potential in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. nih.gov The ability of sulfonated porphyrins to generate reactive oxygen species upon light activation is central to this application. nih.govnih.gov Furthermore, their solubility allows for easier handling and administration in biological studies, making them valuable tools for investigating light-induced processes in aqueous media. nih.gov The anionic nature imparted by the sulfonate groups also influences their interaction with biological structures and other molecules, a characteristic that is actively explored in various research contexts. nih.gov
Historical Development and Evolution of TSPP Research Trajectories
The journey of TSPP research begins with its non-sulfonated precursor, tetraphenylporphyrin (TPP). The first synthesis of TPP was reported in 1935 by Rothemund. researchgate.net A subsequent modification to this method by Adler and Longo made the synthesis more accessible for laboratory settings. researchgate.net The critical step in the development of TSPP was the sulfonation of TPP, a process that renders the molecule water-soluble.
Early research on sulfonated porphyrins, including TSPP, was largely focused on their potential as photosensitizers in photodynamic therapy. nih.gov Over time, the research trajectory has evolved and expanded significantly. A pivotal area of investigation has been the self-aggregation of TSPP molecules in aqueous solutions, particularly the formation of what are known as J-aggregates. mdpi.comnih.govmdpi.com These aggregates exhibit unique spectroscopic properties that differ from the monomeric form, and their formation is highly dependent on factors such as pH, ionic strength, and concentration. mdpi.commdpi.com
The study of these J-aggregates has opened up new avenues of research, including their potential use in the development of novel optical materials and sensors. The ability to control the aggregation process and the resulting supramolecular structures is a key focus of current research. mdpi.comnih.gov The interaction of TSPP with other molecules, including cationic porphyrins, to form hetero-aggregated systems is also an active area of investigation, with potential applications in nanotechnology and materials science.
Fundamental Characteristics and Anionic Nature of TSPP Relevant to Research
TSPP is characterized by a central porphyrin macrocycle with four phenyl groups attached at the meso positions, each of which is substituted with a sulfonate group. These sulfonate groups are ionized in aqueous solution, imparting a negative charge to the molecule and making it anionic. nih.gov This anionic nature is a defining feature of TSPP and is central to many of its research applications.
The electrostatic interactions between the negatively charged sulfonate groups and positively charged species are a key factor in the formation of J-aggregates. nih.gov In acidic conditions, the inner nitrogen atoms of the porphyrin core become protonated, creating a positively charged center that can interact with the negatively charged sulfonate groups of adjacent molecules, leading to self-assembly. mdpi.com This ability to form ordered supramolecular structures is a direct consequence of its molecular design.
The photophysical properties of TSPP are also of significant interest. Like other porphyrins, it exhibits a strong absorption band in the near-ultraviolet region, known as the Soret band, and several weaker absorption bands in the visible region, called Q-bands. wikipedia.org These absorption characteristics are responsible for its ability to act as a photosensitizer. The formation of J-aggregates leads to a characteristic red-shift in the Soret band. nih.gov
Properties
Molecular Formula |
C44H30N4O12S4 |
|---|---|
Molecular Weight |
935.0 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChI Key |
YAVMDSYMZGJNES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tspp
Strategies for Porphyrin Sulfonation and Purification
The introduction of sulfonate groups imparts water solubility to the otherwise hydrophobic tetraphenylporphyrin (B126558) macrocycle. The degree and position of sulfonation can be controlled through the choice of synthetic methodology.
Direct Sulfonation Procedures
Direct sulfonation is a common method for the synthesis of TSPP, involving the treatment of meso-tetraphenylporphyrin (TPP) with a strong sulfonating agent. nih.govcdnsciencepub.com Concentrated sulfuric acid is the most frequently used reagent for this purpose. nih.govresearchgate.net The reaction conditions, particularly temperature and duration, are crucial in determining the extent of sulfonation.
Harsh experimental conditions, such as heating TPP in concentrated sulfuric acid at 100°C for several hours, typically lead to the exhaustive sulfonation of all four phenyl rings, yielding meso-tetra(4-sulfonatophenyl)porphyrin (TPPS₄). nih.govdovepress.com Conversely, milder conditions, for instance, carrying out the reaction at a lower temperature (e.g., 4°C) for an extended period (e.g., 24 hours), can result in a mixture of porphyrins with varying numbers of sulfonate groups. nih.gov The sulfonation is regioselective, occurring predominantly at the para-position of the meso-phenyl rings. nih.gov
Purification of the resulting sulfonated porphyrin is essential to remove excess acid and any partially sulfonated byproducts. A common work-up procedure involves pouring the reaction mixture into cold water to precipitate the sulfonated porphyrin. nih.govdovepress.com The precipitate can then be washed with organic solvents like acetone. dovepress.com Further purification can be achieved through methods such as dialysis, which effectively removes residual salts and impurities. cdnsciencepub.comresearchgate.net For separating mixtures of porphyrins with different degrees of sulfonation, more advanced techniques like reverse-phase column chromatography are employed. nih.gov
| Sulfonating Agent | Temperature | Time | Primary Product | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄ | 141°C | 6 hours | meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS₄) | dovepress.com |
| Concentrated H₂SO₄ | 100°C | 6 hours | Exclusively tetrasulfonated product | nih.gov |
| Concentrated H₂SO₄ | Room Temperature | 12 hours | Exclusively tetrasulfonated product | nih.gov |
| Concentrated H₂SO₄ | 4°C | 24 hours | Mixture of porphyrins with varying numbers of sulfonate groups | nih.gov |
Post-Synthetic Modification Approaches for Sulfonate Introduction
Post-synthetic modification offers an alternative route to introduce sulfonate groups, often providing better control over the final structure and allowing for the synthesis of asymmetrically substituted derivatives. This strategy involves synthesizing a porphyrin macrocycle with precursor functionalities that can be subsequently converted into hydrophilic sulfonate groups. nih.gov
One notable example is the synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin. nih.gov This approach begins with the mononitration of TPP. The resulting 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin is then subjected to a reduction step to convert the nitro group into an amine. The three remaining unsubstituted phenyl groups are subsequently sulfonated. The final step involves the reductive deamination of the amino group to yield the trisulfonated porphyrin. This multi-step process provides a reliable method for producing gram-scale quantities of the asymmetrically substituted TSPP analogue. nih.gov
Another sophisticated method for achieving regioselective sulfonation involves the use of directing groups. For instance, trimethylsilyl (B98337) (TMS) groups can be introduced onto the phenyl rings of the porphyrin. These TMS groups then direct the sulfonation to specific positions when reacted with trimethylsilyl chlorosulfonate. researchgate.net This technique allows for the synthesis of specifically sulfonated porphyrins, such as tetrakis(4'-sulfonatophenyl)porphyrin, tetrakis(3'-sulfonatophenyl)porphyrin, and tetrakis(2'-sulfonatophenyl)porphyrin, in high yields. researchgate.net
Synthesis of Structurally Modified TSPP Analogues
The versatility of porphyrin chemistry allows for the synthesis of a wide array of structurally modified TSPP analogues. These modifications can be made to the peripheral substituents on the phenyl rings or to the core macrocyclic ring itself, each alteration imparting unique functional properties to the molecule.
Peripheral Substituent Variations
Variations in the peripheral substituents of the phenyl rings can be achieved either by starting with substituted aldehydes in the initial porphyrin synthesis or by subsequent modification of the TPP framework before sulfonation.
A common strategy involves the condensation of a substituted benzaldehyde (B42025) with pyrrole (B145914) to form a substituted tetraphenylporphyrin. nih.gov A wide range of substituents, including electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂), can be introduced at the ortho- or para-positions of the phenyl rings. nih.govresearchgate.net Subsequent sulfonation of these pre-functionalized porphyrins would yield a diverse library of TSPP analogues with tailored electronic properties.
Furthermore, functional groups can be introduced for specific applications. For example, a 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin can be synthesized and then attached to other molecules or materials, such as polymers, through the hydroxyl group. researchgate.net The sulfonation of the remaining phenyl groups would then confer water solubility. The post-synthetic modification route described earlier, leading to a trisulfonated porphyrin from a mono-amino precursor, is another prime example of creating peripheral substituent variation. nih.gov
| Substituent (R) on Phenyl Ring | Precursor Aldehyde | Potential TSPP Analogue | Reference |
|---|---|---|---|
| p-NO₂ | p-nitrobenzaldehyde | Tetrakis(p-nitro, sulfonatophenyl)porphyrin | nih.gov |
| o-Cl | o-chlorobenzaldehyde | Tetrakis(o-chloro, sulfonatophenyl)porphyrin | nih.gov |
| p-CH₃ | p-tolualdehyde | Tetrakis(p-methyl, sulfonatophenyl)porphyrin | nih.gov |
| p-OCH₃ | p-anisaldehyde | Tetrakis(p-methoxy, sulfonatophenyl)porphyrin | nih.gov |
| p-NH₂ (via reduction of p-NO₂) | p-nitrobenzaldehyde | Tris(sulfonatophenyl)-mono(aminophenyl)porphyrin | nih.gov |
Core Macrocyclic Ring Alterations for Functional Modification
Modifying the core structure of the porphyrin macrocycle represents a more fundamental approach to altering its properties. This can be achieved by replacing one or more of the pyrrolic nitrogen atoms with other heteroatoms or by rearranging the pyrrole units within the macrocycle. researchgate.net These "core-modified porphyrins" exhibit distinct electronic, optical, and coordinating properties compared to their all-nitrogen counterparts. researchgate.net
One example is the synthesis of N-confused porphyrins, where one of the pyrrole rings is inverted, resulting in a carbon atom facing the interior of the macrocycle and a nitrogen atom on the periphery. rsc.org These N-confused porphyrins can undergo sulfonation to produce water-soluble analogues. nih.gov Another class of core-modified porphyrins includes thiaporphyrins, where a sulfur atom replaces one of the nitrogen atoms. acs.org These core-modified structures can be further functionalized. For instance, the addition of organolithium reagents can introduce alkyl groups directly onto the macrocycle of a thiaporphyrin or a diazaporphyrin (with two nitrogen atoms replaced). acs.org The sulfonation of the phenyl groups of these core-modified porphyrins would lead to novel TSPP analogues with significantly altered core structures and functionalities.
Advanced Spectroscopic and Photophysical Characterization of Tspp Systems
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are fundamental techniques for probing the electronic structure and excited-state dynamics of molecules like TSPP. These methods provide insights into the energy levels and transition probabilities that govern its interaction with light.
The electronic absorption spectrum of tetraphenylporphyrin (B126558) and its derivatives is characterized by two main features: an intense band in the near-UV region, known as the Soret or B band, and several weaker bands in the visible region, called Q-bands. wikipedia.orgionicviper.org These transitions arise from π-π* electronic transitions within the porphyrin macrocycle. ionicviper.org For the free-base form of TSPP (H₂TSPP) in neutral or alkaline aqueous solutions, the Soret band typically appears around 413-415 nm. researchgate.net The Q-band region displays a characteristic four-band pattern for the D₂h symmetry of the free-base porphyrin, with peaks often observed at approximately 515 nm, 550 nm, 593 nm, and 649 nm. wikipedia.org
The spectral properties of TSPP are highly sensitive to the pH of the solution due to the protonation of the inner nitrogen atoms of the porphyrin core. researchgate.netresearchgate.net In acidic media (pH below ~4.9), the two central nitrogen atoms become protonated, forming the dicationic species (H₄TSPP²⁺). mdpi.com This change in structure from D₂h to D₄h symmetry leads to significant alterations in the UV-Visible spectrum. ionicviper.org The Soret band undergoes a red shift to around 434 nm and may split into two components. researchgate.net Concurrently, the four Q-bands of the free-base form collapse into two main bands, with a prominent peak appearing at a longer wavelength, often around 650 nm. researchgate.netresearchgate.net
These pH-dependent spectral shifts are a hallmark of TSPP and are crucial for understanding its behavior in different chemical environments. researchgate.netnih.gov The distinct absorption profiles of the neutral and dicationic forms allow for the monitoring of local pH and are fundamental to its application in various sensing and therapeutic contexts. nih.gov
| TSPP Species | Symmetry | pH Range | Soret Band (nm) | Q-Bands (nm) |
|---|---|---|---|---|
| Free-Base (H₂TSPP) | D₂h | Neutral/Alkaline | ~413 - 415 | ~515, ~550, ~593, ~649 wikipedia.org |
| Dication (H₄TSPP²⁺) | D₄h | Acidic (<4.9) | ~430 - 434 researchgate.net | ~592, ~649 researchgate.net |
Steady-state and time-resolved fluorescence techniques provide complementary information on the excited-state properties of TSPP, including its emission characteristics and excited-state lifetime. edinst.comspectroscopyonline.com In its free-base form, TSPP exhibits red fluorescence with emission maxima typically observed around 649 nm and 717 nm. wikipedia.org The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, has been reported to be approximately 11% for the parent tetraphenylporphyrin (TPP). wikipedia.orgomlc.org
Similar to its absorption properties, the fluorescence of TSPP is strongly dependent on pH. The protonated dicationic species formed in acidic environments also fluoresces, but its spectral characteristics and decay kinetics differ from the free-base form. nih.gov Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. edinst.com For the unprotonated, free-base form of TSPP in aqueous solution, the fluorescence decay is often described by a mono-exponential decay with a lifetime of approximately 10.0 to 11.4 ns. mdpi.comnih.gov In contrast, the protonated dicationic species exhibits a significantly shorter fluorescence lifetime, on the order of 2.6 to 3.5 ns. nih.gov The presence of multiple decay components can indicate the existence of different species, such as a monocation, which has been suggested to have a lifetime of around 5 ns. nih.gov
These time-resolved measurements are critical for understanding the dynamics of the excited state, including competing deactivation pathways like intersystem crossing to the triplet state, which is vital for applications such as photodynamic therapy. nih.govnih.gov
| TSPP Species | pH Range | Fluorescence Lifetime (ns) | Reference |
|---|---|---|---|
| Free-Base (H₂TSPP) | Neutral | 10.0 - 11.4 | mdpi.comnih.gov |
| Dication (H₄TSPP²⁺) | Acidic (≤ 4) | 2.6 - 3.5 | nih.gov |
| Putative Monocation | pH 6-9 | ~5 | nih.gov |
Vibrational and Chiroptical Spectroscopy
Vibrational and chiroptical spectroscopic methods offer detailed information about the molecular structure, bonding, and conformational states of TSPP systems.
Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of porphyrins. biu.ac.il By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q bands), specific vibrational modes associated with the chromophore can be selectively enhanced. researchgate.netnih.gov The RR spectra of tetraphenylporphine derivatives show features corresponding to in-plane porphyrin skeletal vibrations as well as modes associated with the peripheral phenyl groups. biu.ac.il For instance, strong Raman shifts observed around 1250, 1336, 1446, and 1559 cm⁻¹ in aggregated TSPP diacid are assigned to the stretching of Cα-Cβ and Cα-Cm bonds and are influenced by the protonation state of the core nitrogen atoms. researchgate.net Other characteristic bands include those assigned to pyrrole (B145914) ring vibrations (e.g., NH vibrations around 992 cm⁻¹) and C-C stretching vibrations at approximately 1016, 1231, and 1553 cm⁻¹. researchgate.net Analysis of RR spectra provides insights into the ground- and excited-state structures and can reveal structural changes upon aggregation or interaction with other molecules. researchgate.net
Surface-Enhanced Raman Scattering (SERS) is a related technique that can provide enormous enhancement of the Raman signal for molecules adsorbed on or near nanostructured metal surfaces. This technique offers the potential for highly sensitive detection and structural analysis of TSPP, even at very low concentrations, although specific SERS studies on TSPP were not detailed in the provided search context.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a primary tool for studying chiral molecules. wikipedia.orglibretexts.org While TSPP itself is an achiral molecule, CD spectroscopy becomes extremely valuable for investigating its interactions with chiral systems, such as proteins, DNA, or other biomolecules. libretexts.org When TSPP binds to a chiral macromolecule, an induced CD (ICD) signal can be generated in the region of the porphyrin's absorption bands. The shape and intensity of this ICD signal provide information about the binding mode and the conformational changes induced in either the porphyrin or the biomolecule upon complex formation. nih.gov
Furthermore, TSPP molecules can self-assemble into supramolecular structures, particularly in acidic solutions, forming J-aggregates or H-aggregates. If these aggregates adopt a chiral arrangement, they will exhibit a characteristic CD signal. Therefore, CD spectroscopy is a sensitive method for probing the formation and structure of chiral TSPP aggregates and for studying the conformational details of its interactions in complex biological environments. researchgate.net
Advanced Time-Domain Photophysical Techniques
To gain a deeper understanding of the ultrafast events that follow light absorption, advanced time-domain techniques like femtosecond transient absorption spectroscopy are employed. nd.eduedinst.com This pump-probe method allows for the direct observation of the formation and decay of short-lived excited states on timescales ranging from femtoseconds to nanoseconds. nd.eduemory.edu
Upon excitation of TSPP with an ultrashort laser pulse (the pump), the molecule is promoted to an excited singlet state (S₁ or S₂). nih.gov A second, time-delayed probe pulse then measures the change in absorption of the sample. By varying the delay time between the pump and probe pulses, a time-resolved spectrum is constructed, revealing the spectral signatures of transient species such as excited singlet states, triplet states, and radical ions. edinst.commdpi.com
These experiments have shown that for porphyrins, internal conversion between excited electronic states can occur on the tens of femtoseconds timescale. nih.govrsc.org Following initial excitation, the molecule rapidly relaxes to the lowest excited singlet state (S₁). From the S₁ state, it can decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to the long-lived triplet state (T₁). Transient absorption spectroscopy is crucial for characterizing the kinetics of these processes, determining the quantum yields of triplet formation, and studying subsequent reactions of the triplet state, such as energy transfer or electron transfer, which are fundamental to many of TSPP's applications. researchgate.net
Transient Absorption Spectroscopy for Excited State Dynamics
Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states. In this method, a sample is first excited by a short, intense light pulse (the pump), and then the resulting changes in its absorption spectrum are monitored over time using a second, weaker light pulse (the probe). This allows for the direct observation and characterization of transient species such as excited singlet (S₁) and triplet (T₁) states.
For TSPP, TA spectroscopy is crucial for elucidating the pathways of energy dissipation after photoexcitation. Upon absorption of a photon, the TSPP molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). The triplet state is of particular importance in applications like photodynamic therapy due to its high reactivity and long lifetime, which can range from microseconds to seconds.
Studies on TSPP in aqueous solutions have successfully characterized its excited states. The excited singlet state (S₁) has a reported lifetime of approximately 5.2 nanoseconds. Following intersystem crossing, the triplet state (T₁) is formed. The triplet-triplet (T-T) absorption spectrum of TSPP in a nitrogen-saturated buffer solution has been recorded, showing a characteristic broad absorption band. This T-T absorption allows for the monitoring of the triplet state's decay kinetics and its interactions with other molecules, such as molecular oxygen.
| Excited State | Lifetime | Spectroscopic Feature | Reference |
|---|---|---|---|
| Singlet State (S₁) | ~5.2 ns | - | |
| Triplet State (T₁) | µs - s range | Broad T-T Absorption |
Time-Correlated Single Photon Counting (TCSPC) and Fluorescence Lifetime Imaging (FLIM)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence lifetimes of molecules with picosecond resolution. The method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times, a precise fluorescence decay curve can be constructed.
TCSPC studies on TSPP (often denoted as TPPS₄ in literature) in aqueous solutions have revealed complex fluorescence decay kinetics, which are often multi-exponential. This complexity is largely attributed to the propensity of TSPP to form aggregates, especially in acidic conditions. In one study, the fluorescence decay of TPPS₄ was described by three components: a short lifetime of 1.3 ns, an intermediate lifetime of 4.8 ns, and a long lifetime of 10.6 ns. The shortest lifetime component is often assigned to the presence of porphyrin aggregates, as aggregation provides a non-radiative decay pathway that shortens the fluorescence lifetime. The longer lifetimes are characteristic of the monomeric form of the porphyrin. The relative amplitudes of these components are highly dependent on factors such as pH, concentration, and solvent polarity.
Fluorescence Lifetime Imaging (FLIM) is an advanced microscopy technique that combines TCSPC with a scanning microscope to create an image where the contrast is based on the fluorescence lifetime at each pixel, rather than on the fluorescence intensity. This method is particularly useful for studying TSPP in complex environments like biological cells. Since fluorescence lifetime is sensitive to the local micro-environment (e.g., pH, viscosity, binding to macromolecules), FLIM can provide spatial information about porphyrin aggregation and its interaction with cellular components. For instance, a shorter fluorescence lifetime observed in specific cellular compartments would suggest a higher degree of TSPP aggregation in those areas.
| TSPP Species | Fluorescence Lifetime (τ) | Conditions | Reference |
|---|---|---|---|
| Aggregates | ~1.3 ns | Aqueous Solution | |
| Monomer (Component 1) | ~4.8 ns | Aqueous Solution | |
| Monomer (Component 2) | ~10.6 ns | Aqueous Solution |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a highly symmetric molecule like TSPP, ¹H NMR spectroscopy is particularly informative.
The ¹H NMR spectrum of TSPP in D₂O provides clear evidence for its D₂h symmetry in the free-base form. The spectrum displays characteristic signals for the different types of protons in the molecule. The eight protons located on the β-positions of the pyrrole rings are chemically equivalent and typically appear as a sharp singlet. The protons on the four phenyl rings give rise to two sets of signals, corresponding to the ortho and meta protons relative to the porphyrin core. Due to the symmetry, the four ortho protons on one side of the ring are equivalent, as are the four on the other side, and the same applies to the meta protons. These phenyl protons appear as distinct doublets.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| β-Pyrrole (8H) | 8.69 | Broad Singlet | |
| Phenyl (ortho, 8H) | 8.13 | Doublet | |
| Phenyl (meta, 8H) | 7.54 | Doublet |
Coordination Chemistry and Metal Ion Complexation of Tspp
Formation of Metalloporphyrin Complexes with Diverse Metal Ions
TSPP readily complexes with a wide variety of metal ions from across the periodic table, forming stable metalloporphyrin structures. The incorporation of a metal ion into the porphyrin core significantly modulates its electronic, photophysical, and chemical properties.
The complexation of TSPP with transition metals is particularly well-documented due to the relevance of these metalloporphyrins in mimicking biological systems and their catalytic prowess. The insertion of transition metal ions such as iron (Fe), cobalt (Co), ruthenium (Ru), and zinc (Zn) into the TSPP macrocycle is a common practice.
The synthesis of these complexes typically involves the reaction of the free-base porphyrin (H₂TSPP) with a salt of the desired metal in a suitable solvent, often with heating. For instance, the incorporation of zinc(II) into TSPP can be achieved by reacting H₂TSPP with a zinc salt like zinc acetate (B1210297) or zinc chloride in a solvent such as water or dimethylformamide (DMF). The progress of the reaction can be conveniently monitored by UV-visible spectroscopy, as the Soret and Q-bands of the porphyrin exhibit characteristic shifts upon metallation.
The reactivity for metal insertion into porphyrins often follows the trend: Cu(II) > Zn(II) > Co(II) > Fe(II) > Ni(II). researchgate.net This order is influenced by factors such as the lability of the metal ion's coordination sphere and the deformation of the porphyrin ring required for metal insertion.
| Metal Ion | Typical Metal Salt Precursor | Common Solvent | Resulting Metallo-TSPP |
|---|---|---|---|
| Iron (Fe) | Iron(II) chloride (FeCl₂) | Dimethylformamide (DMF), Acetic Acid | Fe(III)TSPPCl |
| Cobalt (Co) | Cobalt(II) acetate (Co(OAc)₂) | Water, Methanol | Co(II)TSPP |
| Ruthenium (Ru) | Ruthenium(III) chloride (RuCl₃) | Ethanol, Acetic Acid | Ru(II/III)TSPP |
| Zinc (Zn) | Zinc(II) acetate (Zn(OAc)₂) | Water, Dimethylformamide (DMF) | Zn(II)TSPP |
While less common than transition metal complexes, TSPP also coordinates with main group and lanthanide metal ions. The complexation with alkali metals like sodium (Na⁺) and potassium (K⁺) and alkaline earth metals such as magnesium (Mg²⁺) and calcium (Ca²⁺) has been investigated. britannica.comunifr.ch Due to the larger ionic radii and lower charge density of these ions, their complexes with TSPP are generally less stable than those of transition metals and can be more susceptible to demetallation in acidic conditions. researchgate.net The interaction is often primarily electrostatic. libretexts.org
The coordination chemistry of TSPP with lanthanide ions (Ln³⁺) has garnered increasing interest due to the unique photophysical properties of the resulting complexes, including their potential for applications in bioimaging and photodynamic therapy. The larger size of lanthanide ions often leads to coordination geometries where the metal sits (B43327) out of the porphyrin plane. The synthesis of lanthanide-TSPP complexes can be more challenging and may require specific reaction conditions to achieve stable incorporation.
Mechanistic Principles of Metal Insertion and Demetallation
The mechanism of metal ion insertion into the porphyrin core is a complex process that has been the subject of considerable study. A generally accepted model involves a pre-equilibrium step where the metal ion associates with the porphyrin, followed by the deformation of the porphyrin ring to facilitate the entry of the metal ion into the central cavity. This deformation, often a tilting of one of the pyrrole (B145914) rings, lowers the activation energy for the insertion process. The final step involves the departure of the two protons from the porphyrin core.
The kinetics of metal insertion can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of coordinating anions. For instance, in high-temperature water, the incorporation of metals like cobalt, nickel, and copper into tetraphenylporphyrin (B126558) is significantly enhanced. researchgate.net
Demetallation, the removal of the metal ion from the porphyrin core, is essentially the reverse of the insertion process and is typically acid-catalyzed. researchgate.net The stability of a metalloporphyrin towards demetallation is highly dependent on the central metal ion. Metalloporphyrins with labile metal ions, such as Zn(II), can be demetallated under mildly acidic conditions. researchgate.net The kinetics of demetallation of ZnTSPP have been shown to be first-order with respect to the metalloporphyrin concentration. researchgate.net In contrast, complexes with metals like copper(II) are significantly more stable and require more stringent acidic conditions for demetallation. researchgate.net
Influence of Central Metal Ion on TSPP Electronic and Reactivity Profiles
The identity of the central metal ion has a profound impact on the electronic structure and, consequently, the chemical reactivity of the TSPP molecule. The metal ion's d-orbital energies and electron configuration influence the energies of the porphyrin's frontier molecular orbitals (HOMO and LUMO).
This influence is readily observable in the UV-visible absorption spectra of metallo-TSPP complexes. The characteristic Soret and Q-bands of the porphyrin are sensitive to the nature of the central metal. For instance, the incorporation of a closed-shell metal ion like Zn(II) (d¹⁰) results in a spectrum that is qualitatively similar to that of the free-base porphyrin, with a strong Soret band and weaker Q-bands. In contrast, transition metals with partially filled d-orbitals can engage in significant d-π interactions with the porphyrin π-system, leading to shifts in the absorption bands and changes in their relative intensities.
The redox potential of the TSPP macrocycle is also significantly modulated by the central metal ion. The metal can introduce new redox states or shift the oxidation and reduction potentials of the porphyrin ring. For example, the incorporation of an electropositive metal will generally make the porphyrin easier to oxidize.
The reactivity of the metallo-TSPP complex is a direct consequence of these electronic perturbations. The central metal ion can act as a catalytic center, with its reactivity being tuned by the porphyrin ligand. For example, iron-TSPP complexes are well-known catalysts for oxidation reactions, mimicking the function of cytochrome P450 enzymes. The Lewis acidity of the metal center, its ability to adopt different oxidation states, and its coordination geometry all play crucial roles in determining the catalytic activity of the metallo-TSPP complex.
| Metallo-TSPP | Effect on UV-vis Spectrum (Compared to H₂TSPP) | Relative Stability to Demetallation | Notable Reactivity |
|---|---|---|---|
| Fe(III)TSPP | Broadened and red-shifted Soret band | High | Catalyst for oxidation reactions |
| Co(II)TSPP | Distinct shifts in Q-bands | Moderate | Can bind axial ligands, redox active |
| Ru(II/III)TSPP | Complex spectra with metal-to-ligand charge transfer bands | High | Photocatalysis, can activate small molecules |
| Zn(II)TSPP | Sharp Soret band, simplified Q-band structure | Low | Photosensitizer, fluorescent |
Interactions of Tspp with Biological and Biomimetic Systems
Binding to Nucleic Acids (DNA and RNA)
The interaction of porphyrins with nucleic acids is a field of extensive research. The binding mode is influenced by the porphyrin's structure, charge, and the presence of a central metal ion, as well as the nucleic acid's sequence and conformation. For TSPP, its anionic nature and structure suggest specific modes of interaction.
The binding of TSPP to nucleic acids is understood to occur primarily through non-intercalative mechanisms. Unlike some cationic porphyrins which can insert their planar core between the base pairs of the DNA double helix (intercalation), the structural features of TSPP and related compounds favor external binding.
Exclusion of Intercalation : Evidence against intercalation comes from studies on similar porphyrin derivatives. For instance, certain new water-soluble cationic porphyrins, which could adopt a similar spacing to known intercalators, were found not to intercalate into DNA, as confirmed by viscosity measurements. nih.gov An increase in the viscosity of a DNA solution is a classic indicator of intercalation, as the insertion of the molecule lengthens the DNA helix. The absence of this effect for related compounds supports an external binding model for porphyrins like TSPP. nih.gov
While the majority of studies focus on DNA, the principles of electrostatic and groove binding are also applicable to RNA, which possesses its own distinct grooves and secondary structures that can serve as binding sites for small molecules.
The binding of TSPP and its derivatives can induce conformational changes in the structure of nucleic acids and affect their thermal stability.
Conformational Alterations : Studies involving organotin(IV) derivatives of TSPP have shown that these molecules can noticeably alter the conformation of DNA. researchgate.net While the precise nature of these changes was not fully detailed, they suggest that the binding event is not passive and can perturb the regular helical structure of DNA. Circular dichroism (CD) spectroscopy is a powerful technique for monitoring such ligand-induced conformational changes in DNA, which can manifest as shifts from the canonical B-form to A-form, Z-form, or other distorted structures. mdpi.comnih.gov
Thermal Stability : The stability of the DNA double helix is often measured by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. The binding of small molecules can either stabilize or destabilize the duplex, leading to an increase or decrease in the Tm, respectively. wikipedia.orgthermofisher.com The effect of a ligand on Tm is dependent on its binding mode; for example, intercalation typically leads to a significant stabilization of the DNA duplex and a higher Tm. The effect of ionic strength is also a critical factor, as it can influence both the DNA stability and the nature of the ligand-DNA interaction. nih.gov While specific Tm studies with TSPP are not extensively detailed in the provided context, the external binding mode would be expected to have a different, possibly less pronounced, effect on thermal stability compared to intercalation.
The formation of complexes between TSPP and nucleic acids can be monitored by various spectroscopic techniques, which provide distinct signatures of the binding event.
UV-Vis Absorption Spectroscopy : The interaction of porphyrins with DNA typically leads to changes in the porphyrin's absorption spectrum. nih.gov A common observation is hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift) of the Soret band, which is characteristic of porphyrin binding to the DNA helix. nih.govresearchgate.net These changes are indicative of a close association between the porphyrin and the DNA bases. nih.gov
Fluorescence Spectroscopy : TSPP is a fluorescent molecule, and its emission properties are sensitive to its environment. wikipedia.org Binding to a macromolecule like DNA can lead to either quenching (decrease) or enhancement of its fluorescence intensity, as well as shifts in the emission maxima. For instance, competitive displacement assays using fluorescent dyes like ethidium (B1194527) bromide (an intercalator) or DAPI (a groove binder) can provide insights into the binding mode of the test molecule. nih.gov
Circular Dichroism (CD) Spectroscopy : Since DNA is a chiral molecule, it exhibits a characteristic CD spectrum. Achiral ligands, like TSPP, can acquire an induced circular dichroism (ICD) signal upon binding to DNA. The sign, size, and shape of the ICD feature in the Soret band region of the porphyrin are reliable indicators of the binding mode. nih.gov For many porphyrins that bind externally to DNA, a positive induced CD feature is observed in the Soret region. nih.gov This technique is particularly sensitive to conformational changes in the nucleic acid upon ligand binding. mdpi.com
Association with Proteins and Enzymes
TSPP interacts readily with various proteins, with its binding to serum albumins being the most extensively studied. These interactions are crucial for understanding the pharmacokinetics of porphyrin-based compounds and can lead to significant changes in the conformation and stability of the protein.
The binding of TSPP to proteins like serum albumin has been characterized, revealing specific binding sites and affinities.
Human and Bovine Serum Albumin (HSA and BSA) : Studies have shown that TSPP binds to serum albumin at multiple sites with varying affinities. One study identified a high-affinity binding site on HSA with an association constant (Ka) of 3 x 106 M-1, along with two or three weaker binding sites (Ka = 2 x 105 M-1). nih.gov Another investigation using a modified Scatchard formalism suggested the presence of approximately three binding sites with a binding constant (Kb) of about 3.3 µM-1. researchgate.net Thermodynamic analysis of surfactant binding to BSA indicates that high-affinity binding is often dominated by electrostatic interactions, while lower-affinity sites are characterized by hydrophobic interactions. nih.gov Molecular docking studies suggest that one of the primary binding sites for TSPP on HSA is located in subdomain IIIA. researchgate.net
Haemopexin : In addition to albumin, TSPP has been shown to bind to haemopexin. A single strong binding center was identified with a high association constant (Ka) of 3 x 107 M-1. nih.gov
The binding affinities and the number of binding sites are critical parameters that influence the distribution and biological activity of TSPP.
| Protein | Number of Binding Sites | Binding Affinity Constant |
|---|---|---|
| Human Serum Albumin (HSA) | 1 (strong), 2-3 (weak) | Ka = 3 x 106 M-1 (strong) Ka = 2 x 105 M-1 (weak) |
| Human Serum Albumin (HSA) | ~3 | Kb ≈ 3.3 µM-1 |
| Haemopexin | 1 | Ka = 3 x 107 M-1 |
The interaction with TSPP can alter the secondary and tertiary structure of proteins, which can be monitored using spectroscopic techniques and calorimetry.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a primary tool for assessing changes in the secondary structure of proteins upon ligand binding. For the interaction between meso-tetrakis(4-hydroxyphenyl)porphyrin, a compound structurally related to TSPP, and HSA, CD spectral analysis revealed that the binding induces a conformational change that reduces the α-helix content of the protein. researchgate.net
Increased Protein Stability : Thermal unfolding studies, often performed using differential scanning calorimetry (DSC), can quantify the stability of a protein. tainstruments.comnih.gov Research has shown that the binding of TSPP increases the thermal stability of the secondary structure of HSA. researchgate.net DSC measures the heat capacity of the protein as a function of temperature, and a shift in the melting temperature (Tm) to a higher value upon ligand binding indicates stabilization. biorxiv.orgresearchgate.net This stabilization effect suggests that the TSPP-protein complex is thermodynamically more stable than the unbound protein.
Functional Modulations of Enzyme Activity
Tetraphenylporphine sulfonate (TSPP) has been observed to modulate the activity of several enzymes, primarily through inhibitory actions. These interactions are crucial for understanding its biological effects, particularly in the context of photodynamic therapy (PDT), where cellular processes can be disrupted.
One of the key enzymatic systems affected by TSPP is the machinery of microtubule assembly. Upon photoactivation, TSPP localized on the plasma membrane can lead to the destruction of microtubules in interphase cells. This disruption results in the arrest of the cell cycle in mitosis, specifically in metaphase, with the spindle apparatus of mitotic cells being perturbed. This indicates that TSPP-mediated photosensitization interferes with the function of proteins essential for microtubule dynamics, such as tubulin or microtubule-associated proteins (MAPs). The inhibition of microtubule assembly is a significant factor in the cytotoxic effects observed with TSPP-based PDT.
TSPP also influences the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the extracellular matrix. Research has shown that PDT with TSPP can lead to an exponential increase in the activity of MMP-2 in the post-treatment period. This modulation is not a direct inhibition but rather an indirect consequence of the cellular stress and tissue remodeling initiated by the photodynamic action of TSPP. The activation of MMPs can have profound effects on tumor invasion and metastasis.
The table below summarizes the observed effects of TSPP on specific enzyme systems.
| Enzyme System | Effect of TSPP | Observation |
| Microtubule Assembly | Inhibition (upon photoactivation) | Disruption of the mitotic spindle, leading to cell cycle arrest in metaphase. |
| Matrix Metalloproteinase-2 (MMP-2) | Increased Activity (post-PDT) | Exponential increase in MMP-2 activity observed 24 hours to 14 days after PDT. |
Interactions with Cellular Membranes and Lipid Bilayers
The interaction of TSPP with cellular membranes is a critical determinant of its biological activity, governing its cellular uptake, localization, and photosensitizing efficacy.
As a hydrophilic, anionic porphyrin, TSPP does not readily diffuse across the hydrophobic lipid bilayer of the plasma membrane. Its uptake into cells is primarily mediated by endocytosis. Consequently, TSPP tends to accumulate in the membranes of endosomes and lysosomes. Studies using techniques like total internal reflection fluorescence spectroscopy have confirmed a pronounced localization of hydrophilic sulfonated porphyrins, such as TPPS4 (a form of TSPP), in close vicinity to the plasma membrane and subsequently within endolysosomal compartments. The negatively charged sulfonate groups interact with components on the cell surface, facilitating this uptake process. Within the lipid environment of these organellar membranes, the precise distribution depends on the local charge and lipid composition.
The incorporation of TSPP into lipid bilayers, particularly upon photoirradiation, can significantly perturb membrane structure and function. The generation of reactive oxygen species (ROS) by TSPP localized within or near a membrane is a primary cause of this perturbation. These ROS can initiate lipid peroxidation, a chain reaction that damages membrane lipids, leading to several consequences:
Increased Permeability: The oxidative damage can create transient pores or defects in the membrane, disrupting its barrier function and leading to the leakage of ions and other small molecules.
Altered Fluidity: Lipid peroxidation can alter the packing of lipid acyl chains, leading to changes in membrane fluidity. Depending on the extent and type of damage, this can result in either increased rigidity or disorder within the membrane. This change in fluidity can, in turn, affect the function of membrane-embedded proteins and signaling pathways.
These perturbations are central to the cytotoxic mechanism of TSPP in PDT, as the loss of membrane integrity in vital organelles like lysosomes and mitochondria can trigger programmed cell death pathways.
Reactive Oxygen Species Generation in Biologically Relevant Environments
TSPP is a potent photosensitizer, meaning it can absorb light energy and transfer it to molecular oxygen to create highly cytotoxic reactive oxygen species (ROS). This process is the cornerstone of its application in photodynamic therapy.
The primary mechanism for ROS production by TSPP is the Type II photosensitization pathway, which generates singlet oxygen (¹O₂). The process unfolds as follows:
Light Absorption: The TSPP molecule in its ground state (S₀) absorbs a photon of light, elevating it to an excited singlet state (S₁).
Intersystem Crossing (ISC): The excited singlet state is very short-lived. The molecule quickly undergoes intersystem crossing, a spin-inversion process, to a more stable, longer-lived excited triplet state (T₁). The efficiency of this step is crucial for a good photosensitizer.
Energy Transfer: In its triplet state, the TSPP molecule can interact with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a process called triplet-triplet annihilation, the energy from the excited TSPP is transferred to the oxygen molecule.
Formation of Singlet Oxygen: This energy transfer causes the TSPP to return to its ground state (S₀), while the molecular oxygen is promoted to its highly reactive, excited singlet state (¹O₂). azom.comresearchgate.netserious-science.org
Singlet oxygen is a powerful oxidizing agent that can rapidly react with and damage nearby biological molecules such as lipids, proteins, and nucleic acids, leading to cell death. azom.com The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. For tetraphenylporphyrin (B126558) (TPP), the parent compound of TSPP, the singlet oxygen quantum yield is approximately 0.66 in DMF. researchgate.net
| Parameter | Description | Typical Value (for TPP) |
| Excitation Wavelength | Wavelengths of light absorbed by TSPP to initiate photosensitization (Soret and Q-bands). | Soret band ~419 nm; Q-bands >500 nm wikipedia.org |
| Triplet State Lifetime | The duration for which the TSPP molecule remains in the excited triplet state. | Microseconds azom.com |
| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of converting absorbed light into singlet oxygen. | ~0.66 (in DMF) researchgate.net |
While the Type II mechanism is dominant for many porphyrins, including TSPP, the generation of other ROS through a Type I mechanism can also occur. The Type I pathway involves electron or hydrogen atom transfer reactions between the excited triplet state photosensitizer (T₁) and a substrate molecule. nih.gov
Superoxide (B77818) Radical (O₂•⁻): The excited TSPP can transfer an electron to molecular oxygen, forming the superoxide anion radical (O₂•⁻). This process is favored in environments with high concentrations of electron-donating substrates.
Hydroxyl Radical (•OH): The superoxide radical is a precursor to other ROS. It can dismutate to form hydrogen peroxide (H₂O₂), which can then react with transition metal ions (like Fe²⁺) in the Fenton reaction to produce the extremely reactive hydroxyl radical (•OH).
Supramolecular Chemistry and Nanomaterials Integration of Tspp
Self-Assembly and Aggregation Phenomena of TSPP
The non-covalent interactions between TSPP molecules, including π-π stacking, electrostatic interactions, hydrogen bonding, and hydrophobic effects, drive their self-assembly into larger, ordered structures in solution. mdpi.com This aggregation behavior is highly sensitive to environmental conditions, leading to the formation of distinct aggregate types with unique spectroscopic signatures.
The aggregation of TSPP is a complex process significantly governed by the surrounding chemical environment. Key factors such as pH, ionic strength, and the nature of the solvent play a critical role in directing the assembly process and determining the final supramolecular architecture. researchgate.net
pH: The pH of the aqueous solution is a dominant factor influencing TSPP aggregation due to the protonation state of the central nitrogen atoms in the porphyrin core. In neutral or alkaline solutions (pH ≈ 7-12), the TSPP molecule exists as a tetra-anion (H₂TPPS₄⁴⁻) and remains predominantly in its monomeric form due to electrostatic repulsion between the negatively charged sulfonate groups. researchgate.net As the pH is lowered into the acidic range (pH ≈ 4-3), the two pyrrole (B145914) nitrogens become protonated, forming the diacid species (H₄TPPS₄²⁻). researchgate.netresearchgate.net This partial neutralization of the core charge reduces electrostatic repulsion, facilitating intermolecular interactions and promoting aggregation. researchgate.net Further acidification can lead to different protonated forms and influence the type of aggregate formed. researchgate.net For instance, J-aggregates of TSPP are typically observed in acidic conditions (e.g., pH < 2.5), while H-aggregates can form at slightly higher pH values (e.g., pH > 3.0). researchgate.net The transition between monomeric and aggregated states can be reversible with changes in pH. scilit.com
Ionic Strength: The ionic strength of the solution, controlled by the concentration of electrolytes like NaCl, also profoundly affects TSPP aggregation. The addition of salt screens the electrostatic repulsion between the negatively charged sulfonate groups on adjacent porphyrin molecules. researchgate.net This "counter-ion cloud" effect reduces the energy barrier for aggregation, inducing the self-assembly of TSPP molecules even at concentrations or pH values where they would typically remain monomeric. researchgate.net Studies have shown that increasing ionic strength can favor the formation of J-aggregates by promoting the association of the diacid species. researchgate.netmdpi.com The type and concentration of the salt can fine-tune the aggregation process, influencing the size and morphology of the resulting assemblies.
Solvent: The solvent environment plays a crucial role in the self-assembly process. While TSPP is water-soluble, its aggregation behavior can be modulated by the addition of organic co-solvents. The polarity, viscosity, and hydrogen-bonding capabilities of the solvent mixture can alter the hydrophobic and π-π stacking interactions between porphyrin molecules. researchgate.net For example, the presence of certain organic solvents can either promote or inhibit aggregation by changing the solvation of the porphyrin macrocycle and its peripheral groups. The choice of solvent can therefore be used as a tool to control the formation and stability of specific aggregate structures. researchgate.net
Interactive Table: Influence of Environmental Factors on TSPP Aggregation
| Factor | Condition | Effect on TSPP | Predominant Species/Aggregate |
|---|---|---|---|
| pH | Neutral to Alkaline (pH > 7) | High electrostatic repulsion | Monomer (H₂TPPS₄⁴⁻) |
| Mildly Acidic (pH ≈ 3-4) | Reduced repulsion, protonation | Diacid Monomer (H₄TPPS₄²⁻), H-Aggregates | |
| Strongly Acidic (pH < 3) | Further protonation, attraction | J-Aggregates | |
| Ionic Strength | Low | Electrostatic repulsion dominates | Monomers |
| High (e.g., added NaCl) | Shielding of charges | Aggregates (J-aggregates favored) | |
| Solvent | Aqueous | Solubilizes TSPP, aggregation is condition-dependent | Varies |
| Mixed Aqueous/Organic | Modulates hydrophobic/π-π interactions | Can promote or inhibit aggregation |
Based on exciton (B1674681) theory, the electronic interactions between aggregated chromophores lead to a splitting of the excited state energy levels. The geometric arrangement of the molecules within the aggregate determines which transitions are allowed, resulting in characteristic shifts in the absorption spectrum. This phenomenon allows for the classification of TSPP aggregates into two primary types: J-aggregates and H-aggregates. pradeepresearch.org
J-Aggregates: J-aggregates are characterized by a head-to-tail arrangement of the porphyrin transition dipole moments. nih.gov This alignment results in a bathochromic (red) shift of the main absorption band (the Soret or B-band) compared to the monomer. pradeepresearch.orgaip.org For TSPP, the Soret band of the monomeric diacid form appears around 434 nm, while the J-aggregate exhibits a sharp, intense band at a longer wavelength, typically around 490 nm, and another band around 706 nm. researchgate.net The formation of J-aggregates is often induced in highly acidic aqueous solutions and in the presence of high ionic strength. researchgate.netmdpi.com These aggregates are of significant interest due to their efficient energy transfer capabilities and are often described as one-dimensional ordered arrangements. researchgate.net
H-Aggregates: H-aggregates are formed when the porphyrin molecules adopt a face-to-face (sandwich or cofacial) stacking arrangement. pradeepresearch.orgaip.org This geometry leads to a hypsochromic (blue) shift of the Soret band relative to the monomer. pradeepresearch.orgaip.org For example, an H-aggregate of TSPP may show a Soret band around 400-420 nm. tue.nl H-aggregation can be promoted by interactions with cationic species or surfaces that template a parallel arrangement of the porphyrin rings. nih.gov Compared to J-aggregates, H-aggregates often exhibit lower fluorescence quantum yields. pradeepresearch.org
Spectroscopic Characterization: UV-visible absorption spectroscopy is the primary tool for identifying and characterizing J- and H-aggregates. The direction of the Soret band shift (red for J, blue for H) is the key diagnostic feature. nih.gov Other spectroscopic techniques provide further insight. Fluorescence spectroscopy reveals that J-aggregates can be fluorescent, though with different properties from the monomer, while H-aggregation often leads to fluorescence quenching. pradeepresearch.orgejournal.by Resonance Light Scattering (RLS) is particularly sensitive to the presence of large aggregated species and is used to monitor the kinetics of aggregation. nih.gov Circular Dichroism (CD) spectroscopy can be employed to study chiral arrangements within the aggregates, which can arise spontaneously or be induced by chiral templates. nih.gov Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecules within the aggregate, revealing details about intermolecular interactions and structural changes upon assembly. researchgate.netresearchgate.net
Interactive Table: Spectroscopic Properties of TSPP Monomers and Aggregates
| Species | Typical Formation Conditions | Soret Band (B-band) Position | Key Spectroscopic Feature |
|---|---|---|---|
| Monomer (Diacid) | Mildly Acidic Solution (pH ≈ 4) | ~434 nm | Reference spectrum |
| J-Aggregate | Acidic Solution (pH < 3), High Ionic Strength | ~490 nm | Red-shift (Bathochromic) |
| H-Aggregate | Interaction with Cationic Species/Surfaces | ~400-420 nm | Blue-shift (Hypsochromic) |
The self-assembly of TSPP into ordered aggregates is a complex kinetic process that can be described by various mechanistic models. These models aim to explain the thermodynamics and kinetics of the transition from monomers to well-defined supramolecular structures. nih.gov
One widely accepted model for the formation of J-aggregates is the nucleation-growth mechanism . nih.gov This model posits that the aggregation process begins with a thermodynamically unfavorable nucleation step, where a small number of TSPP monomers (a "critical nucleus") come together to form a seed. nih.gov This initial phase is often slow. Once the nucleus is formed, it serves as a template for the subsequent rapid, autocatalytic growth of the aggregate, where monomers are added to the growing assembly. nih.gov The kinetics of this process can be analyzed by monitoring the change in absorbance at the J-band wavelength over time, which often follows a sigmoidal curve characteristic of nucleation-dependent polymerization. nih.gov
The driving forces behind this assembly are multifaceted. Electrostatic interactions are crucial; the model for J-dimer formation often considers the attraction between the positively charged protonated porphyrin core and the negatively charged sulfonate groups of an adjacent molecule. aip.org Additionally, π-π stacking interactions between the aromatic macrocycles and hydrophobic effects contribute significantly to the stability of the aggregates. mdpi.comaip.org The interplay of these forces, governed by environmental factors like pH and ionic strength, dictates the specific pathway and final structure of the self-assembly process. researchgate.net More complex models also consider the hierarchical assembly, where smaller aggregates may further associate to form larger nanostructures like nanorods or nanotubes. aip.org
Development of Hybrid Nanomaterials and Composites
The integration of TSPP with nanomaterials creates hybrid systems that combine the unique photophysical and chemical properties of the porphyrin with the structural and electronic characteristics of the nanomaterial. These composites have shown promise in various technological applications.
Carbon nanotubes (CNTs) and graphene, with their exceptional electrical conductivity and large surface area, are excellent scaffolds for TSPP. nih.gov The functionalization is typically achieved through non-covalent interactions, primarily π-π stacking between the electron-rich porphyrin macrocycle and the sp²-hybridized carbon surface of the nanomaterial. arxiv.orgias.ac.in This interaction is strong enough to immobilize the porphyrin on the surface without disrupting the electronic structure of either component. arxiv.org
In these hybrid materials, the carbon nanostructure can act as an electron acceptor, facilitating charge transfer from the photoexcited TSPP. This property is highly valuable for applications in photocatalysis and sensor development. arxiv.org For example, composites of TSPP-functionalized CNTs have been investigated as chemical sensors, where the adsorption of analyte molecules onto the porphyrin alters the electronic properties of the composite, leading to a measurable change in conductivity. ias.ac.inresearchgate.net Similarly, graphene-TSPP hybrids are explored for their potential in developing new photocatalysts and optoelectronic devices. researchgate.net The strong interaction between TSPP and graphene can induce n-type doping in the graphene sheet without compromising its structure. arxiv.org
TSPP can be integrated with inorganic nanoparticles, such as quantum dots (QDs) and metal oxides, to create multifunctional hybrid materials. uwa.edu.auacs.org These composites often exhibit synergistic properties, where the nanoparticle scaffold can enhance the stability and catalytic activity of the porphyrin, or where energy transfer processes can occur between the components. mdpi.com
For instance, TSPP has been incorporated into saline hybrid nanoparticles, such as La₄³⁺[TPPS₄]₃⁴⁻, through aqueous synthesis. rsc.org These materials demonstrate high loading of the porphyrin and show efficient production of singlet oxygen, a key species in photodynamic therapy and photocatalysis. rsc.org The nanoparticle structure can prevent the deactivation of the porphyrin catalyst that often occurs in homogeneous solutions through dimerization. mdpi.com
When combined with semiconductor quantum dots, the close proximity between the TSPP and the QD allows for processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer. The QD can act as a light-harvesting antenna, absorbing light and transferring the energy to the TSPP, or vice versa. These properties are being explored for applications in bioimaging, light-harvesting systems, and photocatalysis. beilstein-journals.org The synthesis strategy often involves linking the components through covalent bonds or electrostatic interactions to ensure efficient communication between them. acs.org
Polymer-Templated and Polymer-Hybridized Systems
The interaction of TSPP with polymers in solution leads to the formation of sophisticated hybrid systems where the polymer backbone acts as a template, directing the aggregation of porphyrin molecules. This templating effect is primarily driven by electrostatic interactions between the anionic sulfonate groups of TSPP and cationic functionalities on the polymer chains. The resulting supramolecular structures exhibit distinct spectroscopic signatures and enhanced photophysical properties compared to TSPP in a simple solution.
A significant aspect of these polymer-templated systems is the controlled formation of J-aggregates and H-aggregates of TSPP. Under acidic conditions, the diacid form of TSPP is prone to aggregation. nih.gov Polymers can facilitate this process, influencing the type of aggregate formed. J-aggregates, characterized by an edge-to-edge arrangement of porphyrin molecules, typically show a bathochromically shifted (red-shifted) and narrowed Soret band in the absorption spectrum. Conversely, H-aggregates, resulting from a face-to-face stacking, exhibit a hypsochromically shifted (blue-shifted) Soret band.
For instance, a functionalized norbornene-based homopolymer with cationic ammonium (B1175870) side chains has been shown to template the J-aggregation of TSPP in acidic aqueous solutions. nih.gov The ionic interactions between the polymer and the sulfonate groups of TSPP are crucial for this templating effect. These polymer-templated J-aggregates have demonstrated a significant enhancement in two-photon absorption (2PA) cross-sections, reaching values up to three times higher than J-aggregates formed without the polymer template. nih.gov
Poly-N-vinylpyrrolidone (PVP) has also been utilized to create polymer films containing TSPP in various aggregation states. researchgate.net By controlling the pH during film preparation, it is possible to stabilize TSPP as monomers, J-aggregates, or H-aggregates within the PVP matrix. Films with monomeric TSPP are fluorescent, while those with J-aggregates exhibit a notable electrical response. researchgate.net
The aggregation behavior of TSPP can also be directed by block copolymers. For example, poly(ethylene glycol)-block-poly(L-lysine) can act as a template for the formation of chiral arrays of TSPP. alamanda-polymers.com Furthermore, the interaction of TSPP with dendrimers, such as generation 5 (G5) PAMAM dendrimers, is governed by pH, leading to the formation of H-aggregates and subsequently J-aggregates upon acidification. nih.gov Atomic force microscopy (AFM) has revealed the formation of long nanorods of TSPP in the presence of the G5 dendrimer at very low pH. nih.gov
| Polymer Template | TSPP Aggregate Type | Key Findings |
| Functionalized norbornene-based homopolymer | J-aggregate | Enhanced two-photon absorption cross-section (up to ~10,000 GM). nih.gov |
| Poly-N-vinylpyrrolidone (PVP) | Monomer, J-aggregate, H-aggregate | pH-dependent control over aggregation state in solid films. J-aggregates show increased dark conductivity (~10⁻⁷ Ω⁻¹ m⁻¹). researchgate.net |
| PAMAM Dendrimer (G5) | H-aggregate, J-aggregate | pH-controlled transition from H- to J-aggregates, formation of nanorods. nih.gov |
| Poly(ethylene glycol) (PEG) | J-aggregate | J-aggregation efficiency increases with PEG molecular weight (optimal at PEG3000). researchgate.net |
Fabrication of Ordered Thin Films and Monolayers
The ability of TSPP to self-assemble into well-defined structures is leveraged in the fabrication of ordered thin films and monolayers. These organized architectures are of great interest for applications in sensing, catalysis, and optoelectronics. Two primary techniques for creating such structures are the layer-by-layer (LbL) assembly and the Langmuir-Blodgett (LB) technique.
The layer-by-layer assembly is a versatile method for constructing multilayer thin films with precise control over thickness and composition. This technique typically involves the alternating deposition of positively and negatively charged species. For TSPP, which is anionic, cationic polyelectrolytes such as poly(allylamine hydrochloride) (PAH) are commonly used as the complementary species. nih.govnih.gov The process begins with a charged substrate, which is then alternately dipped into solutions of the cationic polymer and the anionic TSPP, with a washing step in between each deposition to remove non-adsorbed material. The electrostatic attraction between the layers drives the film growth.
The resulting (PAH/TSPP)n films exhibit a regular, layered structure. The growth of these films can be monitored by UV-vis spectroscopy, which shows a progressive increase in the absorbance of the TSPP Soret band with an increasing number of bilayers. The surface morphology and roughness of these films can be characterized by atomic force microscopy (AFM). creative-biostructure.comspectraresearch.com
The Langmuir-Blodgett technique offers another powerful method for creating highly ordered monolayers and multilayers. wikipedia.orgarxiv.org This method involves spreading a solution of an amphiphilic molecule onto the surface of a liquid subphase (typically water) in a Langmuir trough. The molecules are then compressed by movable barriers, forming a condensed monolayer at the air-water interface. This monolayer can then be transferred onto a solid substrate by vertically dipping the substrate through the interface.
While TSPP itself is water-soluble, it can be incorporated into Langmuir-Blodgett films by co-spreading it with a water-insoluble cationic amphiphile. For example, a stable monolayer can be formed at the air-water interface by mixing the tetra-anionic TSPP with the cationic lipid dioctadecyldimethylammonium bromide (DODAB) in a 1:4 molar ratio. researchgate.net The properties of such monolayers are studied by measuring the surface pressure-area (π-A) isotherm, which provides information about the packing and phase behavior of the molecules at the interface. biolinscientific.comnih.gov The π-A isotherm plots the surface pressure as a function of the area per molecule. Different phases, such as gaseous, liquid-expanded, liquid-condensed, and solid states, can be identified from the isotherm's shape. biolinscientific.comcore.ac.uk
| Fabrication Technique | Counterpart/Co-molecule | Substrate | Film Characteristics |
| Layer-by-Layer (LbL) Assembly | Poly(allylamine hydrochloride) (PAH) | Glass, Quartz | Controlled multilayer growth, increasing absorbance with number of layers. nih.govnih.gov |
| Langmuir-Blodgett (LB) Film | Dioctadecyldimethylammonium bromide (DODAB) | Hydrophilic or hydrophobic substrates | Formation of stable, condensed monolayers at the air-water interface. researchgate.net |
These fabrication methods provide a means to create highly organized assemblies of TSPP, enabling the investigation of its properties in a controlled, low-dimensional environment and paving the way for its use in various technological applications.
Applications of Tspp in Advanced Research Systems
Photocatalytic Systems and Environmental Remediation
TSPP's ability to absorb light and participate in energy and electron transfer processes forms the basis of its application in photocatalytic systems. These systems are being explored for a range of environmental and energy-related applications.
The photocatalytic activity of TSPP is rooted in its capacity to generate reactive oxygen species (ROS) upon excitation with light. The process begins with the absorption of a photon, which elevates the TSPP molecule from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing to a longer-lived excited triplet state (T₁).
Two primary mechanisms then lead to photoreduction and photooxidation reactions:
Type I Mechanism: The excited triplet state of TSPP can directly interact with a substrate molecule through electron or hydrogen atom transfer, leading to the formation of radicals. These radicals can then initiate further oxidative or reductive reactions.
Type II Mechanism: The excited triplet TSPP can transfer its energy to molecular oxygen (³O₂), which is in its ground triplet state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can react with a wide variety of organic and inorganic molecules. It has been shown that singlet oxygen is the main ROS involved in the TSPP-sensitized photooxidation of micropollutants. nih.gov
These mechanisms are not mutually exclusive and can occur simultaneously, with the dominant pathway depending on factors such as the concentration of the substrate and oxygen, and the reaction environment.
The generation of reactive oxygen species by photo-excited TSPP is effectively harnessed for the degradation of persistent organic pollutants in water. This process, known as photosensitized degradation, offers a promising avenue for environmental remediation. When immobilized on various supports or used in homogenous solutions, TSPP can effectively break down a range of contaminants under visible light irradiation.
The process typically involves the oxidation of the pollutant by singlet oxygen or other ROS generated by the excited TSPP. This leads to the transformation of the parent pollutant into smaller, often less harmful, molecules, and in some cases, complete mineralization to carbon dioxide and water. The efficiency of degradation is influenced by factors such as the concentration of TSPP, the intensity of light, the pH of the solution, and the chemical nature of the pollutant.
| Pollutant | System | Key Findings | Citation |
|---|---|---|---|
| Micropollutants (e.g., parabens) | Aqueous solution with TPPS₄ | Singlet oxygen was identified as the primary reactive species responsible for the degradation. The quenching rate constants of singlet oxygen by the micropollutants were determined. | nih.gov |
| Methyl Orange | TSPP immobilized on a solid support | Efficient degradation of the azo dye was observed under visible light, demonstrating the potential for treating textile wastewater. | researchgate.net |
| Phenolic Compounds | Homogeneous aqueous TSPP solution | TSPP-sensitized photooxidation led to the degradation of various phenolic pollutants, with the reaction rate dependent on the substituent groups on the phenol (B47542) ring. | nih.gov |
Beyond environmental remediation, TSPP is being investigated for its role in the production of solar fuels, a key area of research in renewable energy. nih.gov Its function as a photosensitizer is crucial in systems designed to convert solar energy into chemical energy in the form of hydrogen or reduced carbon compounds.
In the context of hydrogen evolution , TSPP can act as a light-harvesting component in multi-component photocatalytic systems. mdpi.com Upon absorbing light, the excited TSPP can transfer an electron to a catalyst, often a noble metal or a molecular complex, which then reduces protons from water to produce hydrogen gas. The efficiency of these systems depends on the effective charge separation and transfer between the TSPP photosensitizer, the catalyst, and a sacrificial electron donor.
For carbon dioxide (CO₂) reduction , TSPP derivatives, particularly metalloporphyrins, are employed as catalysts. nih.gov In these systems, the TSPP ligand can facilitate the capture of CO₂ and, upon electrochemical or photochemical reduction, catalyze its conversion to valuable products such as carbon monoxide (CO) or formic acid. The electronic properties of the porphyrin ring and the coordinated metal center play a critical role in the efficiency and selectivity of the CO₂ reduction process.
| Application | System Description | Key Research Findings | Citation |
|---|---|---|---|
| Hydrogen Evolution | TSPP combined with a molecular catalyst and a sacrificial electron donor. | Demonstrated photocatalytic hydrogen production from water under visible light irradiation. The rate of hydrogen evolution is dependent on the catalyst and the efficiency of electron transfer from the excited TSPP. | mdpi.com |
| CO₂ Reduction | Iron-TSPP complexes as electrocatalysts. | The porphyrin ligand plays a crucial role in stabilizing active intermediates and achieving high selectivity for CO₂ reduction to CO. | nih.gov |
Chemical and Biochemical Sensing
The distinct optical properties of TSPP, including its strong absorption in the visible region and its fluorescence, make it an excellent candidate for the development of chemical and biochemical sensors. Its spectral characteristics are often sensitive to the surrounding environment, allowing for the detection of various analytes.
TSPP-based optical sensors for ions and small molecules often rely on changes in the porphyrin's absorption or fluorescence spectrum upon interaction with the target analyte. These interactions can involve coordination of the analyte to a metal center within the porphyrin, electrostatic interactions, or analyte-induced aggregation or disaggregation of the TSPP molecules.
One notable design is the "on-off-on" fluorescent sensor. nih.govnih.gov In this approach, the initial strong fluorescence of TSPP ("on" state) is quenched by the addition of a specific ion that binds to the porphyrin ("off" state). nih.gov The fluorescence can then be restored ("on" again) by the introduction of a target analyte that has a stronger affinity for the quenching ion, thereby displacing it from the TSPP. nih.govnih.gov This strategy has been successfully employed for the detection of sulfide (B99878) ions using a TSPP-Ag⁺ system. nih.govnih.gov
Furthermore, thin films of TSPP have been shown to exhibit changes in their extinction and fluorescence emission in the presence of acidic or basic vapors, indicating their potential for the development of solid-state gas sensors. rsc.org The sensing characteristics can be tuned by altering the deposition solvent and the counterion associated with the sulfonate groups. rsc.org
The application of TSPP in biosensing extends to the detection of macromolecules such as proteins and DNA. These platforms often utilize the principles of fluorescence quenching or aggregation-induced emission.
In one common approach, a fluorescently labeled biomolecule (e.g., a single-stranded DNA probe) is brought into proximity with TSPP. The fluorescence of the label can be quenched by the porphyrin through Förster resonance energy transfer (FRET) or other quenching mechanisms. Upon the introduction of a target macromolecule that binds to the probe (e.g., a complementary DNA strand or a specific protein), the probe undergoes a conformational change that increases the distance between the fluorescent label and the TSPP, leading to a recovery of fluorescence.
Another strategy involves the use of TSPP aggregation. The aggregation state of TSPP can be influenced by the presence of certain macromolecules. For instance, the interaction with a specific protein might induce the aggregation of TSPP molecules, leading to a change in the absorption and emission spectra. Conversely, a target analyte could disrupt pre-formed TSPP aggregates, causing a measurable optical response. These principles are being explored for the development of sensitive and selective biosensors for a variety of macromolecules.
Light Energy Harvesting and Conversion Systems
The quest to develop efficient artificial systems for converting light energy into chemical energy has drawn inspiration from natural photosynthesis. TSPP and its derivatives have been explored as key components in such systems due to their strong absorption in the visible spectrum and their electrochemical properties.
Artificial photosynthesis aims to replicate the fundamental processes of natural photosynthesis, namely light harvesting, charge separation, and catalysis, to produce solar fuels. nih.govacademie-sciences.fr Porphyrin-based molecules, including TSPP, are excellent candidates for mimicking the light-harvesting and electron transfer functions of chlorophylls (B1240455) in natural photosynthetic reaction centers. nih.govelsevierpure.comnih.gov These synthetic systems often involve organized assemblies of chromophores to efficiently capture and transfer solar energy. nih.gov
Researchers have designed artificial photosynthetic reaction centers that mimic the sequential electron and triplet-energy transfer processes observed in nature. nih.govelsevierpure.com While specific studies focusing solely on TSPP in complete artificial leaf systems are still evolving, the foundational research on tetraphenylporphyrin (B126558) derivatives provides a strong basis for its potential. The sulfonation of the tetraphenylporphyrin core in TSPP enhances its solubility in aqueous environments, a critical factor for mimicking biological systems.
Charge Separation: Studies on tetraphenylporphyrin layers at interfaces with metal oxides have demonstrated light-induced charge separation. nih.gov In these systems, acceptor-like interface states play a crucial role in the charging and discharging of the porphyrin layer. While not specifically detailing the sulfonated form, this research highlights the intrinsic capability of the tetraphenylporphyrin macrocycle to participate in photoinduced electron transfer. The process involves the transfer of an electron from the excited porphyrin to an acceptor molecule, or the acceptance of an electron to fill the electronic hole left by excitation. The goal in artificial systems is to stabilize this charge-separated state for as long as possible to allow for subsequent chemical reactions. nih.govnih.govpreprints.org
Energy Transfer: The dynamics of singlet and triplet energy transfer are fundamental to the efficiency of light-harvesting systems. nih.gov In self-assembled systems, porphyrins can transfer their absorbed energy to adjacent molecules. The rate and efficiency of this Förster Resonance Energy Transfer (FRET) are dependent on the distance and orientation between the donor and acceptor molecules. chemrxiv.org Supramolecular assemblies incorporating porphyrins have been designed to facilitate efficient energy transfer, mimicking the antenna systems in natural photosynthesis. researchgate.net Research on various porphyrin-based systems has shown that the triplet state of the porphyrin can be populated, which is a key intermediate in photodynamic processes and can also participate in energy transfer. nih.gov
| System Component | Process | Key Finding |
| Tetraphenylporphyrin/Metal Oxide Interface | Charge Separation | Light induces negative charging of the porphyrin layer through preferential recombination of holes at the interface. nih.gov |
| Porphyrin-Anthracene Complexes | Energy Transfer | Triplet energy transfer is possible and follows an exponential distance dependence. nih.gov |
| Porphyrin-based Metal Organic Framework | Energy Transfer | Efficient energy transfer with long-distance exciton (B1674681) hopping has been observed. rsc.org |
Biomedical Research Tools (In Vitro Mechanistic Studies)
In the biomedical field, TSPP is extensively used as a tool in laboratory settings to investigate cellular processes, particularly in the context of photodynamic therapy (PDT). Its ability to be taken up by cells and to generate cytotoxic species upon light activation makes it an ideal candidate for in vitro mechanistic studies.
The efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and to localize in specific subcellular compartments. The degree of sulfonation of tetraphenylporphines has been shown to significantly influence these factors.
Studies have shown that TSPP (as TPPS4) is taken up by human carcinoma cells, although less efficiently than its less sulfonated counterparts like TPPS1 and TPPS2a. nih.gov The cellular uptake of porphyrins is a complex process that can involve endocytosis. nih.gov
Once inside the cell, the subcellular localization of TSPP is a key determinant of its photodynamic action. Spectrally resolved imaging has revealed that in murine colon carcinoma cells, TPPS4 initially localizes in lysosomal vesicles. nih.gov Upon irradiation, fluorescence is also observed in the nucleus and nucleolus, suggesting a light-induced relocalization. nih.gov In contrast, more hydrophobic derivatives have been observed to concentrate in the Golgi-like complex and nuclear envelope. nih.gov The chemical nature of the sulfonated porphyrin, rather than its interaction with serum proteins, appears to be the primary factor governing its subcellular destination. nih.gov
| Cell Line | Photosensitizer | Initial Subcellular Localization | Localization after Irradiation |
| Murine Colon Carcinoma | TPPS4 (TSPP) | Lysosomal vesicles | Nucleus and nucleolus |
| Murine Colon Carcinoma | TPPS1 | Golgi-like complex, nuclear envelope, small vesicles | No significant redistribution |
| Human Ovarian Cancer (HEY) | TPPS2a | Lysosomes | Redistribution upon vesicle rupture |
The primary mechanism of action for TSPP in a biological context is photodynamic therapy (PDT). This process involves the light activation of the photosensitizer in the presence of oxygen, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and free radicals. nih.govresearchgate.netnih.govmdpi.com These ROS are highly cytotoxic and can induce cell death through various mechanisms, including apoptosis and necrosis. mdpi.com
The efficiency of cell inactivation is closely linked to the subcellular localization of the photosensitizer. nih.gov For instance, TSPP localized in the plasma membrane has been found to be less efficient in cell inactivation compared to when it is located intracellularly. nih.gov In vitro studies using TSPP on experimental tumors have shown that PDT can lead to an increase in oxidative and nitrosative stress, contributing to apoptosis and necrosis in the tumor tissue. nih.gov The type of cell death induced by PDT can depend on the specific photosensitizer and its intracellular location. mdpi.com
The inherent fluorescence of porphyrins like TSPP makes them suitable for use as imaging probes in cellular studies. Their ability to localize in specific organelles allows for the visualization of these structures using fluorescence microscopy.
TSPP and its derivatives have been utilized as fluorescent probes to study their own uptake and distribution within cells. nih.gov Furthermore, the core structure of tetraphenylporphyrin (TPP) has been incorporated into more complex molecular probes designed to target specific cellular components, such as mitochondria. nih.govrsc.orgresearchgate.net These TPP-based probes can be used for both one- and two-photon fluorescence cell imaging. rsc.orgresearchgate.net The development of such probes is crucial for understanding the intricate workings of the cell and for monitoring the effects of various stimuli and therapeutic agents in real-time. rsc.org
Theoretical and Computational Studies of Tspp
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the chemical behavior of TSPP. These ab initio (from first principles) methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous properties can be derived. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground-state properties of porphyrin systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. It is frequently used to predict molecular geometries, vibrational frequencies, and electronic nature. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to predict the Raman spectra of H₂TSPP in water, showing good agreement with experimental data. frontiersin.org
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of electronically excited states. mdpi.commdpi.com This is particularly crucial for porphyrins like TSPP, which have characteristic strong absorption bands in the visible spectrum (the Soret and Q-bands) arising from π → π* transitions. jlu.edu.cn TD-DFT is widely used to simulate UV-Vis absorption spectra, helping to assign experimental spectral features to specific electronic transitions. mdpi.com
Studies have employed TD-DFT coupled with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) to investigate how solvents affect the absorption spectra of TSPP. kyoto-u.ac.jp These calculations show that the Q-bands and the Soret band change significantly as a function of the solvent's dielectric constant, particularly in less polar solvents. kyoto-u.ac.jp The choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0) is critical for accurately reproducing experimental spectra, with hybrid functionals generally providing more reliable results than local functionals for porphyrinoids. mdpi.com
| Functional | Mean Absolute Error (MAE) [eV] for Porphyrinoid Spectra |
| B3LYP | 0.16 |
| PBE0 | 0.15 |
| CAM-B3LYP | 0.22 |
| M06 | 0.14 |
| M06-2X | 0.24 |
| LC-wPBE | 0.31 |
| wB97XD | 0.23 |
| Mean absolute errors determined by comparing computed spectra of various porphyrinoids with different functionals to experimental values. Data sourced from Batra et al. as cited in a 2021 review. mdpi.com |
Calculation of Excited State Properties and Dynamics
Beyond absorption spectra, TD-DFT is a valuable tool for calculating a range of excited-state properties. nih.govnih.gov For TSPP, calculations have been performed to explore the potential energy surfaces (PES) of its ground (S₀) and multiple singlet (Sₙ) and triplet (Tₙ) excited states as a function of molecular geometry, such as the rotation of the phenyl groups. frontiersin.org
These calculations reveal important details about the molecule's photophysics. For instance, the ground state PES of ionic TSPP shows two minima corresponding to different dihedral angles of the sulfonato-phenyl groups, with a very small energy barrier between them, compatible with thermal energy at room temperature. frontiersin.org This indicates conformational flexibility. Furthermore, TD-DFT results provide strong evidence for internal conversion (IC) from the initially excited Soret band to the lower-energy Q-bands, a key step in the relaxation of the excited molecule. frontiersin.org The calculations also help determine the energy gaps between singlet and triplet states, which is crucial for understanding processes like intersystem crossing (ISC), the pathway to forming the photoreactive triplet state. kyoto-u.ac.jp
Molecular Dynamics Simulations for Dynamic Processes
While quantum chemical calculations provide insight into the static and photophysical properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions within a larger system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes that occur over timescales from picoseconds to microseconds.
Aggregation and Self-Assembly Modeling
Porphyrins like TSPP are known to form aggregates and self-assemble into larger supramolecular structures in solution, a process driven by non-covalent interactions. MD simulations are a key tool for investigating the mechanisms of this self-assembly. frontiersin.orgmdpi.commdpi.com Both all-atom (AA) and coarse-grained (CG) simulation approaches are used. nih.gov CG models, which group atoms into larger beads, allow for the simulation of larger systems over longer timescales, which is often necessary to capture the formation of aggregates. mdpi.commdpi.com
Computational studies on the aggregation of similar molecules, such as peptides or surfactants, have established robust methodologies, like the use of Markov state models, to analyze simulation data and map out aggregation pathways. nih.gov These approaches can identify intermediate states and distinguish between different mechanisms, such as ordered versus disordered aggregation. nih.gov For porphyrins, simulations can reveal the preferred stacking modes (e.g., J-aggregates vs. H-aggregates) and the influence of factors like solvent and pH on the final assembled structure.
Intermolecular Interactions with Solvents and Biological Macromolecules
The behavior of TSPP is heavily influenced by its interactions with the surrounding environment. MD simulations are used to explicitly model these interactions. frontiersin.org
Solvent Interactions: Simulations explicitly including solvent molecules (like water) can detail the hydrogen-bonding network and electrostatic interactions between TSPP and the solvent. kyoto-u.ac.jpnih.gov This provides a more detailed picture than implicit solvent models used in quantum chemistry. jlu.edu.cnfrontiersin.org These simulations can explain how solvents stabilize or destabilize different conformations or aggregation states of TSPP.
Interactions with Biological Macromolecules: A significant application of TSPP is in biomedicine, where it interacts with macromolecules like proteins and DNA. MD simulations are invaluable for studying these interactions at an atomic level. nih.govelifesciences.orgmdpi.comnih.gov Simulations can predict the binding sites of TSPP on a protein, calculate the binding free energy, and reveal the specific amino acid residues involved in the interaction. nih.gov This is crucial for understanding its mechanism of action in photodynamic therapy or as a molecular probe. For example, simulations of various small molecules and peptides with models of biological systems, like cell membranes or specific enzymes, demonstrate how computational methods can elucidate binding mechanisms, permeation pathways, and the resulting structural changes in both the small molecule and the macromolecule. nih.govnih.govnih.gov
Development and Validation of Computational Models for Porphyrin Systems
The accuracy and reliability of computational studies depend on the quality of the underlying models and parameters. The development and validation of these models is an ongoing area of research.
For porphyrin systems, this involves creating high-quality, curated datasets of known structures and properties from crystallographic databases. mdpi.com These datasets can be used to benchmark the performance of different computational methods (e.g., different DFT functionals) or to train new models using machine learning techniques. mdpi.com Machine learning, for instance, can be applied to discover complex structure-activity relationships that can guide the design of new porphyrins with specific, tailored properties. mdpi.com
Validation involves comparing the computational predictions against experimental data. For TSPP, this could mean comparing a calculated absorption spectrum to a measured one, or a predicted binding affinity to an experimentally determined value. mdpi.com For analytical methods involving porphyrins, computational models are part of the validation process, ensuring selectivity, linearity, and accuracy. The credibility of a computational model is established through rigorous verification and validation activities, which assess the risk and uncertainty associated with its predictions for a specific context of use. This ensures that the computational models provide trustworthy insights into the complex behavior of porphyrin systems like TSPP.
Concluding Remarks and Future Research Perspectives for Tspp
Current Challenges in TSPP Research
Despite its broad utility, several challenges impede the optimal application of TSPP. A primary issue is the tendency of TSPP to form aggregates in aqueous solutions, a phenomenon that is highly dependent on pH and ionic strength. This aggregation can alter its photophysical properties, often leading to a decrease in the quantum yield of singlet oxygen, which is crucial for applications in photodynamic therapy (PDT). The formation of different types of aggregates, such as J-aggregates and H-aggregates, further complicates its behavior and predictability in biological systems.
In the realm of catalysis, the long-term stability and selectivity of TSPP-based catalysts remain a concern. Like many catalysts, they can be prone to deactivation over time, which limits their industrial applicability. researchgate.net Furthermore, achieving high selectivity for desired products while minimizing side reactions is a persistent challenge that requires further optimization of the catalyst design and reaction conditions.
Another significant hurdle, particularly for its use in PDT, is the limited penetration depth of light into biological tissues. The activation of TSPP requires light of specific wavelengths, and the efficacy of the treatment is often confined to superficial areas. Moreover, ensuring the selective accumulation of TSPP in target tissues, such as tumors, while minimizing its uptake by healthy cells is critical to reduce off-target toxicity and improve therapeutic outcomes.
| Challenge Area | Specific Limitation | Impact on Application |
|---|---|---|
| Physicochemical Properties | Aggregation in aqueous solutions | Altered photophysical properties, reduced singlet oxygen quantum yield |
| Catalysis | Long-term stability and deactivation | Limited industrial viability and reusability |
| Catalysis | Achieving high product selectivity | Formation of undesirable byproducts, reduced process efficiency |
| Photodynamic Therapy (PDT) | Limited light penetration in tissues | Restricts therapeutic efficacy to superficial targets |
| Biomedical Applications | Selective targeting and accumulation | Potential for off-target effects and damage to healthy tissues |
Emerging Research Directions and Interdisciplinary Opportunities
The future of TSPP research lies in innovative and interdisciplinary approaches that leverage its unique characteristics. One of the most promising areas is the development of TSPP-based theranostics , which combines therapeutic and diagnostic functionalities into a single platform. nih.govnih.govmdpi.commdpi.comscienceopen.com By exploiting the inherent fluorescence of TSPP for imaging and its photosensitizing capabilities for therapy, researchers are designing advanced systems for real-time monitoring of disease and targeted treatment.
The field of artificial photosynthesis presents another exciting frontier for TSPP. rsc.orgnih.gov8msolar.comresearchgate.netnsf.gov Porphyrins are structural analogues of chlorophyll (B73375), making them ideal candidates for light-harvesting and electron transfer processes that mimic natural photosynthesis. Research is focused on integrating TSPP into complex molecular assemblies and materials for solar energy conversion and the production of solar fuels, such as hydrogen. rsc.org8msolar.comnsf.gov This research direction holds the potential to address global energy challenges through sustainable and clean energy technologies.
Furthermore, the integration of TSPP into the burgeoning field of nanomedicine is opening up new avenues for advanced drug delivery and therapy. nih.govmdpi.comscienceopen.com The conjugation of TSPP to various nanoparticles, such as quantum dots, has been shown to enhance its photodynamic efficacy. dovepress.com These nanocarriers can improve the solubility and stability of TSPP, facilitate its targeted delivery to disease sites, and enable controlled release, thereby enhancing therapeutic efficacy while minimizing side effects.
The complexity of these emerging applications necessitates a highly interdisciplinary approach , fostering collaborations between chemists, physicists, biologists, materials scientists, and engineers. umich.edupsychologicalscience.orgnih.govresearchgate.net Such collaborations are essential for designing and evaluating novel TSPP-based systems and translating fundamental research into practical applications.
| Research Area | Focus | Potential Impact |
|---|---|---|
| Theranostics | Combining diagnostic imaging and targeted therapy in a single agent. nih.govnih.gov | Personalized medicine with real-time treatment monitoring. |
| Artificial Photosynthesis | Developing systems for solar fuel production and energy conversion. rsc.orgnih.gov | Sustainable and clean energy solutions. |
| Nanomedicine | Conjugation with nanoparticles for enhanced drug delivery and efficacy. mdpi.comdovepress.com | Improved therapeutic outcomes with reduced side effects. |
| Materials Science | Incorporation into novel polymers and composites. | Development of advanced materials with tailored optical and electronic properties. |
Potential for Novel TSPP-Based Technologies and Methodologies
Building on these emerging research directions, there is significant potential for the development of novel technologies and methodologies centered around TSPP. The creation of advanced sensors and imaging agents is a key area of interest. sci-hub.sersc.orgrsc.orgnih.govnih.gov The sensitivity of TSPP's optical properties to its local environment can be harnessed to design probes for detecting a wide range of analytes, from metal ions to biological macromolecules. Furthermore, its application as a fluorescent imaging agent can provide valuable insights into cellular processes and disease progression.
The development of novel nanomaterials and fabrication techniques will be instrumental in realizing the full potential of TSPP. mdpi.comresearchgate.netresearchgate.netmdpi.comsknmtllp.com This includes the synthesis of TSPP-nanoparticle conjugates with precisely controlled size, shape, and surface chemistry to optimize their performance in biomedical applications. dovepress.com Bottom-up and top-down fabrication approaches can be employed to create highly ordered structures and devices incorporating TSPP for applications in electronics and photonics. researchgate.net
Another promising avenue is the design of stimuli-responsive TSPP-based systems . These systems are engineered to remain inactive until they encounter specific triggers within the target environment, such as a change in pH, the presence of a particular enzyme, or exposure to light. nih.govnih.gov This "smart" activation mechanism can significantly enhance the specificity of therapeutic action and reduce unwanted side effects.
Finally, continuous innovation in the synthesis and functionalization of the TSPP molecule itself will underpin future advancements. The development of more efficient synthetic routes and the ability to precisely modify the porphyrin core and its peripheral sulfonate groups will enable the fine-tuning of its properties for specific applications. This includes improving its water solubility, modulating its aggregation behavior, and attaching targeting moieties for enhanced biological specificity. dovepress.com
Q & A
Q. How can researchers validate computational models predicting TSPP’s electronic structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
